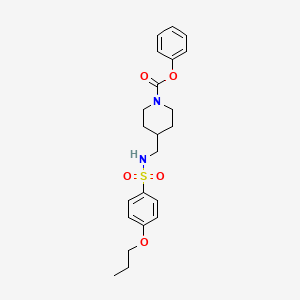

Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

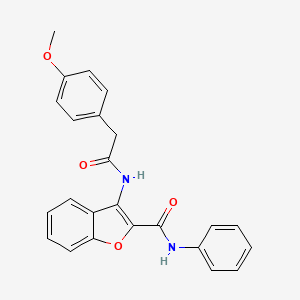

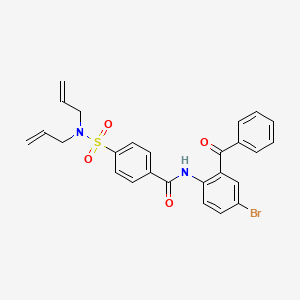

Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also has a propoxyphenylsulfonamido group and a carboxylate ester group attached to the piperidine ring.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the piperidine ring. The exact structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The piperidine ring might undergo reactions at the nitrogen atom, the carboxylate ester could be hydrolyzed under acidic or basic conditions, and the sulfonamide group might also participate in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and melting/boiling points would depend on the specific arrangement and types of functional groups present .科学的研究の応用

Biological Activity and Receptor Selectivity

A study explored novel (4-piperidin-1-yl)-phenyl sulfonamides, evaluating their activity on the human beta(3)-adrenergic receptor. This research indicated the potential of these compounds as selective human beta(3) agonists, with modifications enhancing their selectivity and potency. Such compounds could be significant in studying receptor-specific drug actions and developing targeted therapies (Hu et al., 2001).

Medicinal Chemistry and Enzyme Inhibition

Another investigation focused on the synthesis and biological evaluation of substituted benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. These findings are crucial for understanding molecular interactions and the development of inhibitors for specific enzymes, contributing to treatments for conditions like myocardial infarction (Oinuma et al., 1991).

Chemical Synthesis and Functionalization

Research on oxindole synthesis via palladium-catalyzed CH functionalization offers insights into advanced synthetic methodologies for creating complex molecules. This work underscores the importance of catalytic processes in efficient and selective chemical synthesis, relevant for producing a variety of pharmacologically active compounds (Magano et al., 2014).

Enzyme Inhibition and Molecular Docking

A study on N'-(Aryl/alkylsulfonamido)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives highlighted their acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities. Molecular docking was used to examine binding interactions with human proteins, demonstrating the compounds' potential as enzyme inhibitors (Khalid et al., 2014).

Analgesic and Neuroleptic Activity

Investigations into 4-phenyl-4-piperidinols and related compounds for their interaction with opioid and dopamine receptors showed a combination of analgesic and neuroleptic activity. This study contributes to the understanding of multi-receptor targeting compounds for developing drugs with combined therapeutic effects (Iorio et al., 1987).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

phenyl 4-[[(4-propoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-2-16-28-19-8-10-21(11-9-19)30(26,27)23-17-18-12-14-24(15-13-18)22(25)29-20-6-4-3-5-7-20/h3-11,18,23H,2,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCHJAXIUYPSGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)

![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide](/img/structure/B2637089.png)

![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]but-2-ynamide](/img/structure/B2637090.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2637091.png)

![3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2637092.png)